(S)-MG132

Catalog No.
S548399
CAS No.
133407-82-6
M.F
C26H41N3O5
M. Wt
475.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-MG132

CAS Number

133407-82-6

Product Name

(S)-MG132

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Molecular Formula

C26H41N3O5

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1

InChI Key

TZYWCYJVHRLUCT-VABKMULXSA-N

SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

benzyloxycarbonyl-Leu-Leu-Leu-aldehyde, benzyloxycarbonyl-leucyl-leucyl-leucinal, benzyloxycarbonylleucyl-leucyl-leucine aldehyde, carbobenzoxy-leucyl-leucyl-leucinal, carbobenzoxyl-leucinyl-leucinyl-leucinal-H, carbobenzyloxy-leucinyl-leucinyl-leucinal, LLL cpd, MG 132, MG-132, MG132, Z-Leu-Leu-Leu-al, Z-Leu-Leu-leucinal, Z-LLL, ZLLL-CHO, ZLLLal

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Description

The exact mass of the compound (S)-MG132 is 475.30462 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Leupeptins - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0-4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting Proteasome Activity

(S)-MG132 functions as a reversible and cell-permeable inhibitor of the 26S proteasome complex . This complex is responsible for degrading various intracellular proteins, including damaged or misfolded ones, and plays a crucial role in regulating cellular processes like inflammation, cell cycle progression, and gene expression . By inhibiting the proteasome, (S)-MG132 allows researchers to investigate the consequences of protein stabilization and accumulation within cells .

For instance, studies have employed (S)-MG132 to examine the effects of protein stabilization on specific signaling pathways or protein interactions. This approach helps elucidate the role of these proteins in various cellular functions .

Probing Cell Death (Apoptosis)

(S)-MG132 can also influence cell death pathways, particularly apoptosis. It has been shown to activate c-Jun N-terminal kinase (JNK1), a protein kinase involved in initiating apoptosis . Additionally, (S)-MG132 can sensitize cancer cells to apoptosis by inhibiting the activation of the NF-κB signaling pathway, which promotes cell survival .

Researchers utilize (S)-MG132 to investigate the mechanisms underlying apoptosis and identify potential therapeutic targets for cancer treatment. By studying how (S)-MG132 affects cell death pathways, scientists can gain valuable insights into cancer cell survival and develop strategies to induce apoptosis in cancer cells .

Purity

>98%

XLogP3

4.8

Exact Mass

475.30462

Appearance

Solid powder

Storage

Dry, dark and at 0-4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RF1P63GW3K

Sequence

LLL

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Other CAS

133407-82-6

Wikipedia

MG132

Dates

Modify: 2023-08-15

Tsubuki S, et al. J Biochem, 1996, 119(3), 572-576.

Fiedler MA, et al. Am J Respir Cell Mol Biol, 1998, 19(2), 259-268.

MacLaren AP, et al. Cell Death Differ, 2001, 8(3), 210-218.

+ Expand

Lee, Do Hee; Goldberg, Alfred L (October 1998). "Proteasome inhibitors: valuable new tools for cell biologists". Trends in Cell Biology. 8 (10): 397–403. doi:10.1016/S0962-8924(98)01346-4. PMID 9789328.

Ito A, Takahashi R, Muira C, Baba Y (1975). "Synthetic Study of Peptide Aldehydes". Chemical and Pharmaceutical Bulletin. 12 (23): 3106–3113. doi:10.1248/cpb.23.3106.

Hayashi M, Saito Y, Kawashima S (31 January 1992). "Calpain activation is essential for membrane fusion of erythrocytes in the presence of exogenous Ca2+". Biochem Biophys Res Commun. 182 (2): 939–946. doi:10.1016/0006-291x(92)91822-8. PMID 1734892.

Rock, Kenneth L.; Gramm, Colette; Rothstein, Lisa; Clark, Karen; Stein, Ross; Dick, Lawrence; Hwang, Daniel; Goldberg, Alfred L. (September 1994). "Inhibitors of the proteasome block the degradation of most cell proteins and the generation of peptides presented on MHC class I molecules". Cell. 78 (5): 761–771. doi:10.1016/s0092-8674(94)90462-6. ISSN 0092-8674. PMID 8087844. S2CID 22262916.

Lee, Do Hee; Goldberg, Alfred L. (1 November 1996). "Selective Inhibitors of the Proteasome-dependent and Vacuolar Pathways of Protein Degradation in Saccharomyces cerevisiae". Journal of Biological Chemistry. 271 (44): 27280–27284. doi:10.1074/jbc.271.44.27280. ISSN 0021-9258. PMID 8910302. S2CID 40396862.

Harhouri K, et al. MG132-induced progerin clearance is mediated by autophagy activation and splicing regulation. EMBO Mol Med. 2017 Sep;9(9):1294-1313.

Fan WH, et al. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress. Acta Pharmacol Sin. 2011 May;32(5):619-25.

Tsubuki S, et al. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. J Biochem. 1996 Mar;119(3):572-6.

Banerjee and Liefshitz (2001) Potential of the proteasome inhibitor MG-132 as an anticancer agent, alone and in combination. Anticancer Res. 21 3941 PMID: 11911275

Palombella et al (1994) The ubiquitin-proteasome pathway is required for processing the NF-κB1 precursor protein and the activation of NF-κB. Cell 78 773 PMID: 8087845

Tsubuki et al (1996) Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-Leucine and tri-Leucine. J.Biochem. 119 572 PMID: 8830056

Ma et al (2020) Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Res. 30 678 PMID: 32541865

Douar et al (2001) Intracellular trafficking of adeno-associated virus vectors: routing to the late endosomal compartment and proteasome degradation J.Virol. 75 1824 PMID: 11160681

Lee, D.H., and Goldberg, A.L. Proteasome inhibitors: Valuable new tools for cell biologists. Trends Cell Biol. 8(10), 397-403 (1998).

Elliott, P.J., Zollner, T.M., and Boehncke, W.H. Proteasome inhibition: A new anti-inflammatory strategy. J. Mol. Med. (Berl.) 81(4), 235-245 (2003).

Tsuda, S., Shinohara, M., Oshita, T., et al. Novel mechanism of regulation of the 5-lipoxygenase/leukotriene B4 pathway by high-density lipoprotein in macrophages. Sci. Rep. 7(1), 12989 (2017).

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